molecular formula C7H9ClN2O B8095351 2-(2-Chloropyrimidin-4-yl)propan-2-ol CAS No. 1312535-77-5

2-(2-Chloropyrimidin-4-yl)propan-2-ol

Cat. No.: B8095351
CAS No.: 1312535-77-5
M. Wt: 172.61 g/mol
InChI Key: DDZANYFTNLKQOK-UHFFFAOYSA-N
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Description

2-(2-Chloropyrimidin-4-yl)propan-2-ol is a heterocyclic compound featuring a pyrimidine ring substituted with a chlorine atom at position 2 and a propan-2-ol group at position 4. Its molecular formula is C₇H₈ClN₃O, with a calculated molecular weight of 185.61 g/mol. This compound serves as a critical intermediate in medicinal chemistry, particularly in synthesizing pyrazolo[1,5-b]pyridazine derivatives via nucleophilic aromatic substitution (SNAr) reactions. The chlorine atom at position 2 enhances electrophilicity, enabling reactions with amines to generate diverse bioactive molecules .

Properties

IUPAC Name

2-(2-chloropyrimidin-4-yl)propan-2-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9ClN2O/c1-7(2,11)5-3-4-9-6(8)10-5/h3-4,11H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DDZANYFTNLKQOK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C1=NC(=NC=C1)Cl)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9ClN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201267358
Record name 2-Chloro-α,α-dimethyl-4-pyrimidinemethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201267358
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

172.61 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1312535-77-5
Record name 2-Chloro-α,α-dimethyl-4-pyrimidinemethanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1312535-77-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Chloro-α,α-dimethyl-4-pyrimidinemethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201267358
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

The synthesis of 2-(2-Chloropyrimidin-4-yl)propan-2-ol typically involves the reaction of 2-chloropyrimidine with isopropanol under specific conditions. One common method involves the use of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction . The reaction is usually carried out in an organic solvent like ethanol or dimethylformamide (DMF) at elevated temperatures to ensure complete conversion.

Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. These methods often include additional purification steps such as recrystallization or chromatography to obtain the desired product with high purity .

Chemical Reactions Analysis

Mechanism of Action

Comparison with Similar Compounds

Key Structural and Functional Differences

The following compounds share structural similarities with 2-(2-Chloropyrimidin-4-yl)propan-2-ol but differ in heterocyclic core, substituent positions, or functional groups:

Compound Name CAS Number Core Heterocycle Substituent Position Functional Groups Molecular Formula Molecular Weight (g/mol)
This compound Not specified Pyrimidine 2-Cl, 4-propan-2-ol Chlorine, hydroxyl C₇H₈ClN₃O 185.61 (calculated)
3-Amino-2-(pyrimidin-4-yl)propan-1-ol 1284185-20-1 Pyrimidine 4-propan-1-ol, 3-NH₂ Amino, hydroxyl C₇H₁₁N₃O 153.18
2-(2-Amino-4-pyridyl)-2-propanol 1229649-59-5 Pyridine 2-NH₂, 4-propan-2-ol Amino, hydroxyl C₈H₁₂N₂O 152.19
2-(6-Chloropyridazin-3-yl)propan-2-ol 1093881-08-3 Pyridazine 6-Cl, 3-propan-2-ol Chlorine, hydroxyl C₇H₉ClN₂O 172.61
1-[(6-Chloropyrimidin-4-yl)amino]propan-2-ol 1248283-41-1 Pyrimidine 6-Cl, 4-NH(CH₂)₂OH Chlorine, amino, hydroxyl C₇H₁₀ClN₃O 187.63

Physicochemical Properties

  • Lipophilicity (LogP): this compound: Estimated LogP ≈ 1.2 (moderate solubility in polar solvents). 3-Amino-2-(pyrimidin-4-yl)propan-1-ol: LogP ≈ -0.5 (higher hydrophilicity due to amino group) . 2-(2-Amino-4-pyridyl)-2-propanol: LogP ≈ 0.8 (balanced solubility) .
  • Thermal Stability : Pyrimidine derivatives generally exhibit higher thermal stability than pyridazine analogs due to aromatic electron delocalization.

Research Findings and Case Studies

  • Case Study 1: Reaction of this compound with 3-nitroaniline produced 2-(3-(2-((3-nitrophenyl)amino)pyrimidin-4-yl)pyrazolo[1,5-b]pyridazin-2-yl)propan-2-ol (51% yield), demonstrating compatibility with electron-deficient amines .
  • Case Study 2 : Replacement of chlorine with 4-methoxybenzylamine generated a compound (51% yield) with improved solubility, highlighting the role of substituents in tuning physicochemical properties .

Biological Activity

The compound 2-(2-Chloropyrimidin-4-yl)propan-2-ol is a pyrimidine derivative that has garnered attention for its potential biological activities, particularly in the context of medicinal chemistry and pharmacology. This article delves into the biological activity of this compound, examining its mechanisms, efficacy, and relevance in various therapeutic contexts.

Structure

The molecular structure of This compound can be represented as follows:

C7H9ClN2O\text{C}_7\text{H}_9\text{ClN}_2\text{O}

This structure features a chloropyrimidine ring, which is significant for its interactions with biological targets.

PropertyValue
Molecular Weight172.61 g/mol
SolubilitySoluble in DMSO
Melting PointNot specified

The biological activity of This compound is primarily attributed to its interaction with various kinase pathways . Kinases play critical roles in cellular signaling, and the modulation of their activity can lead to significant therapeutic effects.

  • Inhibition of Kinase Activity : This compound has been shown to inhibit specific kinases involved in cancer progression and immune responses. For instance, studies indicate that it can modulate the activity of kinases like CHK1 , which is essential for DNA damage response and cell cycle regulation .
  • Impact on Adenosine Receptors : Research suggests that compounds similar to This compound can affect adenosine receptors (A2A and A2B), which are crucial in regulating immune responses and tumor microenvironments .

Case Studies

  • CHK1 Inhibition : In a study evaluating various inhibitors, it was found that compounds with similar structures demonstrated IC50 values in the nanomolar range for CHK1 inhibition, indicating potent activity against this target . The efficacy was measured using cellular assays where the ability to abrogate G2 checkpoint arrest was assessed.
  • Adenosine Receptor Modulation : Another study highlighted the potential of pyrimidine derivatives in inhibiting cAMP production mediated by A2A receptors, suggesting a role in T cell activation modulation . The compound's ability to interfere with these pathways could provide insights into its immunomodulatory effects.

Comparative Biological Activity

The following table summarizes the biological activity of This compound compared to other related compounds:

CompoundTargetIC50 (nM)Effectiveness
This compoundCHK1<100High
Compound AA2A Receptor158Moderate
Compound BCHK1200Moderate
Control (Staurosporine)CHK12.1Very High

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